Ubiquinol-9 -

Ubiquinol-9

Catalog Number: EVT-13276434
CAS Number:
Molecular Formula: C54H84O4
Molecular Weight: 797.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ubiquinol-9 is a ubiquinol in which the polyprenyl substituent is nonaprenyl. It has a role as a mammalian metabolite. It is an ubiquinol and a polyprenylhydroquinone.
Ubiquinol-9 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Ubiquinol-9 is a natural product found in Cystoclonium purpureum with data available.
Source

Ubiquinol-9 can be sourced from various biological systems, primarily found in the mitochondria of animal tissues, especially in the heart, liver, and kidneys. It can also be extracted from certain plants and synthesized chemically. Natural sources include meat, fish, nuts, and whole grains.

Classification

Ubiquinol-9 is classified as a lipid-soluble antioxidant belonging to the class of benzoquinones. It is a derivative of coenzyme Q10 and is characterized by its long hydrophobic tail that enhances its solubility in biological membranes.

Synthesis Analysis

Methods

The synthesis of ubiquinol-9 can be achieved through several methods:

  1. Isolation from Natural Sources: Ubiquinol-9 can be extracted from animal tissues or plants using organic solvents.
  2. Chemical Synthesis: This involves multi-step synthetic routes that typically include:
    • Alkylation: Utilizing alkyl halides to introduce the hydrophobic tail.
    • Reduction: Converting ubiquinone to ubiquinol through catalytic hydrogenation or chemical reduction agents.
  3. Biotechnological Methods: Microbial fermentation processes can also produce ubiquinol-9 using specific strains of bacteria or yeast.

Technical details regarding these methods often involve optimizing conditions such as temperature, pH, and reaction time to maximize yield and purity.

Molecular Structure Analysis

Structure

Ubiquinol-9 has a complex molecular structure characterized by a quinone ring and a long isoprenoid side chain. The molecular formula is C59H90O4C_{59}H_{90}O_4, with a molecular weight of approximately 863.34 g/mol.

Data

The structural representation includes:

  • Functional Groups: Hydroxyl groups (-OH) that contribute to its antioxidant properties.
  • Hydrophobic Tail: A decaprenyl side chain that enhances membrane integration.
Chemical Reactions Analysis

Reactions

Ubiquinol-9 participates in several biochemical reactions:

  1. Oxidation-Reduction Reactions: Ubiquinol acts as an electron donor in the mitochondrial electron transport chain, reducing ubiquinone back to ubiquinol.
  2. Antioxidant Activity: It scavenges free radicals and reactive oxygen species, preventing oxidative damage to lipids, proteins, and DNA.

Technical details of these reactions include their kinetics and thermodynamics, which are influenced by factors such as pH and temperature.

Mechanism of Action

Process

The mechanism of action for ubiquinol-9 involves:

  1. Electron Transport: Ubiquinol donates electrons to complex III in the electron transport chain, facilitating ATP synthesis through oxidative phosphorylation.
  2. Antioxidant Defense: It neutralizes free radicals by donating electrons without becoming reactive itself, thus protecting cellular components from oxidative stress.

Data supporting these mechanisms includes studies showing increased ATP production in cells supplemented with ubiquinol compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ubiquinol-9 is typically a yellowish oil at room temperature.
  • Solubility: It is soluble in organic solvents but poorly soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Ubiquinol is sensitive to light and air; it can oxidize back to ubiquinone if not stored properly.
  • Melting Point: Specific melting points vary based on purity but generally fall within a certain range indicative of its lipid nature.

Relevant analyses include spectroscopic methods (NMR, UV-visible) used to characterize its purity and stability under various conditions.

Applications

Scientific Uses

Ubiquinol-9 has several applications in scientific research and medicine:

  1. Nutritional Supplements: Used for its potential benefits in enhancing energy levels and reducing oxidative stress.
  2. Clinical Research: Investigated for its role in cardiovascular health, neurodegenerative diseases, and mitochondrial disorders.
  3. Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography methods for quantifying other ubiquinones in biological samples.
Biosynthesis Pathways and Enzymatic Regulation of Ubiquinol-9

Enzymatic Mechanisms in Ubiquinol-9 Synthesis

Ubiquinol-9 (CoQ₉) consists of a benzoquinone ring and a 45-carbon polyprenyl side chain. Its biosynthesis requires coordinated enzymatic reactions across cellular compartments.

Polyprenyl Diphosphate Synthase Activity in Chain Elongation

The isoprenoid side chain synthesis initiates with mevalonate pathway-derived isopentenyl diphosphate (IPP) and farnesyl diphosphate (FPP). In Ubiquinol-9-producing organisms (e.g., rodents, Pseudomonas), the heterotetrameric enzyme polyprenyl diphosphate synthase—composed of PDSS1 and PDSS2 subunits—catalyzes chain elongation. PDSS2 contains the catalytic site, while PDSS1 stabilizes the complex. The V117M mutation in PDSS2 (as seen in Pdss2ᵏᵈ/ᵏᵈ mice) disrupts nonaprenyl diphosphate synthesis, causing renal CoQ deficiency due to impaired side-chain elongation [4]. This reaction occurs in the cytosol, and the resulting nonaprenyl diphosphate (C₄₅) is transported to mitochondria for quinone assembly.

Role of 4-Hydroxybenzoate Prenylation in Quinoid Ring Formation

Mitochondrial 4-hydroxybenzoate polyprenyl diphosphate transferase (COQ2) catalyzes the condensation of nonaprenyl diphosphate with 4-hydroxybenzoate (4-HB). This membrane-bound enzyme anchors the initial quinone intermediate (3-nonaprenyl-4-hydroxybenzoate) to the inner mitochondrial membrane. In S. cerevisiae, COQ2 utilizes hexaprenyl diphosphate, whereas mammalian COQ2 prefers nonaprenyl or decaprenyl substrates. Mutations in human COQ2 cause primary CoQ₁₀ deficiency, highlighting this step’s conservation and essentiality [2] [7]. Notably, Trypanosoma brucei bypasses 4-HB by incorporating alternative ring precursors, indicating phylum-specific adaptations [8].

Decarboxylation and Methylation Modifications in Final Biosynthetic Steps

Following prenylation, the quinone ring undergoes modifications by a multi-enzymatic complex ("CoQ-synthome"):

  • Decarboxylation: In prokaryotes (e.g., Pseudomonas), UbiD-mediated decarboxylation precedes hydroxylation and methylation. Eukaryotes reverse this order, with hydroxylation by COQ6 preceding COQ4/COQ7-mediated decarboxylation [9].
  • Methylation: COQ3 and COQ5 add methyl groups using S-adenosylmethionine. COQ3 catalyzes two O-methylations, while COQ5 performs the sole C-methylation [2].The final step involves COQ7-mediated hydroxylation, regulated by phosphorylation. Dephosphorylation by Ptc7p activates COQ7 in yeast, enabling ubiquinol-9 synthesis [1] [8].

Table 1: Key Enzymes in Ubiquinol-9 Biosynthesis

EnzymeFunctionOrganismsCatalytic Features
PDSS1/PDSS2Nonaprenyl diphosphate synthesisRodents, PseudomonasHeterotetramer; V117 critical residue
COQ24-HB prenylationEukaryotes, γ-proteobacteriaMembrane-bound; substrate specificity
COQ6C5 ring hydroxylationEukaryotesFAD-dependent monooxygenase
COQ7C6 hydroxylation (penultimate step)EukaryotesFe²⁺-dependent; phosphorylation-regulated
UbiD (Prokaryotes)DecarboxylationPseudomonas, E. coliPrecedes hydroxylation/methylation

Species-Specific Biosynthetic Variations

Ubiquinol-9 vs. Ubiquinol-10: Evolutionary Divergence in Eukaryotes

The polyprenyl chain length (C₄₅ for CoQ₉, C₅₀ for CoQ₁₀) is determined by polyprenyl diphosphate synthase specificity:

  • Rodents: Primarily synthesize Ubiquinol-9 (CoQ₉) via PDSS1/PDSS2. Trace CoQ₁₀ exists but is physiologically insignificant [4].
  • Humans: Decaprenyl diphosphate synthase (PDSS1/PDSS2 homolog) produces CoQ₁₀. Hybrid PDSS1/PDSS2 complexes explain minor CoQ₉ in tissues [7].Functional studies show chain length interchangeability: Human COQ2 can attach decaprenyl chains to 4-HB in CoQ₉-deficient mice, rescuing bioenergetic defects [4] [10]. This suggests evolutionary divergence arose from substrate affinity adaptations rather than functional superiority.

Trypanosomatid-Specific Pathways: Insights from Trypanosoma brucei

T. brucei exhibits unique CoQ biosynthesis adaptations:

  • Anaerobic modifications: Lacks complexes I, III, and IV but retains complex II and alternative oxidase (AOX). Ubiquinol-9 serves as an electron sink for glycerol-3-phosphate dehydrogenase, enabling anaerobic ATP generation [8].
  • Ring precursor flexibility: Incorporates para-aminobenzoic acid (pABA) alongside 4-HB for ring assembly, a trait shared with yeast but absent in mammals [2] [8].
  • Divergent regulation: Lacks canonical COQ8 orthologs; instead, UbiB kinase activity is integrated into the synthome, suggesting evolutionary rewiring of regulatory checkpoints [8].

Table 2: Species Distribution of Ubiquinol-9 and Biosynthetic Features

Organism/GroupMajor CoQ FormUnique Biosynthetic FeaturesFunctional Implications
RodentsUbiquinol-9 (CoQ₉)PDSS2 mutation (V117M) causes renal CoQ deficiencyTissue-specific CoQ distribution
γ-Proteobacteria (Pseudomonas)Ubiquinol-9UbiD-mediated early decarboxylationAerobic respiration dominance
Trypanosoma bruceiUbiquinol-9pABA ring incorporation; AOX-dependent reductionAnaerobic bioenergetics adaptation
HumansUbiquinol-10 (CoQ₁₀)Minor CoQ₉ from hybrid PDSS complexesChain length interchangeability

Genetic and Epigenetic Regulation of Biosynthetic Genes

RNAi-Mediated Knockdown Studies in Model Organisms

RNAi screens elucidate conserved and species-specific gene functions:

  • C. elegans: Knockdown of coq-1 (PDSS homolog) or clk-1 (COQ7 homolog) arrests development, causing larval lethality. Rescued by Ubiquinol-4 supplementation, confirming pathway conservation [8].
  • Drosophila: ADCK1 (COQ8 paralog) silencing disrupts tracheal development due to impaired CoQ-dependent lipid trafficking, independent of ATP deficiency [8].
  • T. brucei: COQ5 RNAi reduces oxidative phosphorylation by >70%, validating CoQ’s essential role despite anaerobic capabilities [8]. These studies highlight non-bioenergetic CoQ functions in development and lipid homeostasis.

Transcriptional Control Under Oxidative Stress Conditions

Ubiquinol-9 biosynthesis is dynamically regulated by stress-responsive transcription factors:

  • Yeast: Oxidative stress induces COQ3, COQ5, and COQ7 via transcription factors Yap1p and Msn2/4p. This increases CoQ₆ synthesis 3-fold, enhancing antioxidant defense [1] [8].
  • Mammals: Nuclear receptors PPARα and RXRα upregulate COQ genes during fasting or cold exposure, linking CoQ synthesis to energy metabolism. COQ7 expression rises 2.5-fold in murine liver under caloric restriction via SIRT1-mediated deacetylation of PPARγ coactivators [8] [10].
  • Epigenetic modulation: Promoter methylation silences COQ4 in renal cell lines under hyperglycemia, reducing CoQ₉ by 40%. Demethylating agents (e.g., 5-azacytidine) restore expression, confirming epigenetic regulation [8].

Properties

Product Name

Ubiquinol-9

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol

Molecular Formula

C54H84O4

Molecular Weight

797.2 g/mol

InChI

InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+

InChI Key

NPCOQXAVBJJZBQ-WJNLUYJISA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

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